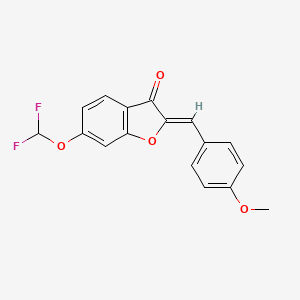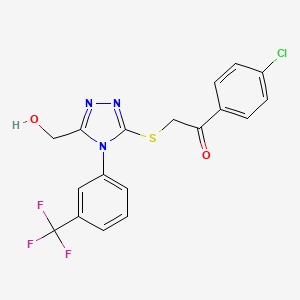
Pomalidomide-5-C9-NH2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5-C9-NH2 (hydrochloride) is a compound used in the synthesis of molecules for targeted protein degradation, particularly in the field of proteolysis-targeting chimeras (PROTAC) technology. This compound contains a Cereblon (CRBN)-recruiting ligand, a rigid linker, and a pendant amine for reactivity with a carboxylic acid on the target ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C9-NH2 (hydrochloride) involves the conjugation of a Cereblon (CRBN)-recruiting ligand with a rigid linker and a pendant amine. The reaction typically involves peptide coupling reactions due to the presence of an amine group . The compound is synthesized under controlled conditions to ensure high purity and stability.
Industrial Production Methods
Industrial production of Pomalidomide-5-C9-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The pendant amine group can react with carboxylic acids to form amide bonds.
Reductive Amination: The amine group can also participate in reductive amination reactions.
Common Reagents and Conditions
Peptide Coupling Reagents: Used for forming amide bonds.
Reducing Agents: Used in reductive amination reactions.
Major Products Formed
The major products formed from these reactions are typically amide-linked conjugates, which are essential for the synthesis of PROTAC molecules .
Scientific Research Applications
Pomalidomide-5-C9-NH2 (hydrochloride) has several scientific research applications:
Mechanism of Action
Pomalidomide-5-C9-NH2 (hydrochloride) exerts its effects by recruiting the Cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins. The compound’s rigid linker and pendant amine allow for precise conjugation with target ligands, enhancing the efficiency of protein degradation .
Comparison with Similar Compounds
Similar Compounds
- Pomalidomide-PEG1-Alkyne
- Pomalidomide-PEG3-CO2H
- Pomalidomide-PEG2-CO2H
Uniqueness
Pomalidomide-5-C9-NH2 (hydrochloride) is unique due to its specific structure, which includes a Cereblon (CRBN)-recruiting ligand, a rigid linker, and a pendant amine. This structure allows for efficient recruitment of CRBN and precise conjugation with target ligands, making it highly effective in PROTAC technology .
Properties
Molecular Formula |
C22H31ClN4O4 |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
5-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H30N4O4.ClH/c23-12-6-4-2-1-3-5-7-13-24-15-8-9-16-17(14-15)22(30)26(21(16)29)18-10-11-19(27)25-20(18)28;/h8-9,14,18,24H,1-7,10-13,23H2,(H,25,27,28);1H |
InChI Key |
ZBVVNKGSJSMFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861552.png)

![N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)
![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861573.png)

![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)
![2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide](/img/structure/B10861591.png)





